3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide -

3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide

Catalog Number: EVT-3954765
CAS Number:
Molecular Formula: C21H23N3O3
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c)

Compound Description: This compound belongs to a series of oxadiazole analogues studied for their antiproliferative and antimicrobial activities. It exhibited notable anticancer activity, demonstrating a preference towards HOP-92 (Non-Small Cell Lung Cancer) cells and achieving a 34.14% growth inhibition at a 10 µM concentration in a single-dose assay. []

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5f)

Compound Description: This compound is another oxadiazole analogue from the same series as 5c. Notably, it displayed dual activity: anticancer properties with a specific focus on HOP-92 cells (35.29% growth inhibition at 10 µM) [] and potent antifungal activity with a minimum inhibitory concentration (MIC) of 4 µg/mL. []

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5g)

Compound Description: This compound, also an oxadiazole analogue from the same series as 5c and 5f, exhibited anticancer activity against HOP-92 cells with a growth inhibition of 31.59% at 10 µM. []

N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5b)

Compound Description: This oxadiazole analogue, similar to the aforementioned compounds, was investigated for its antiproliferative and antimicrobial properties. It demonstrated the most significant antibacterial activity among the tested compounds, achieving a minimum inhibitory concentration (MIC) of 4-8 µg/mL. []

N‐(5‐(alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides (6a–i)

Compound Description: This series of compounds was synthesized as potential inhibitors of alkaline phosphatase. The most potent compound, 6i, showed an IC50 value of 0.420 μM, indicating significant inhibitory activity. []

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives (5a-h)

Compound Description: This series of compounds was investigated for their in vitro anticancer activity, specifically against human tumor cell lines representing cervical, liver, and breast cancer. These compounds showed a notable selectivity for liver cancer. []

2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: A new crystalline modification of this compound has been developed with improved thermodynamic stability. This modification is particularly relevant for the stability of suspension formulations. []

1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. Notably, the compounds showed activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. []

4-[(3-substituted)ureido/thioureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl) benzenesulfonamides

Compound Description: This series of compounds was synthesized and evaluated for anticancer activity. Some of these compounds, notably compound 4, showed promising activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. []

N- (3- methoxy-5-methyl-2-yl) -2- (4- [1,3,4-oxadiazol-2-yl] phenyl) pyridine-3-sulfonamide

Compound Description: This compound, in combination with LHRH analogs and/or bisphosphonates, is being explored for its therapeutic potential. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound has been structurally characterized using X-ray crystallography, revealing a monoclinic crystal system and the presence of C—H⋯N and C—H⋯O contacts in its crystal packing. []

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

Compound Description: This compound is identified as a potential precursor for energetic materials. It has been characterized through various techniques including NMR, IR, DSC, and X-ray crystallography, revealing its orthorhombic crystal structure and intermolecular hydrogen bonding patterns. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound is a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels. Its development involved a structure-activity relationship study focused on optimizing lipophilicity. It demonstrated efficacy in in vivo rheumatoid arthritis (RA) models and has a favorable safety profile. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l)

Compound Description: This series of bi-heterocyclic propanamides was synthesized and evaluated for urease inhibitory potential and cytotoxicity. The compounds showed promising urease inhibitory activity and were found to be less cytotoxic. []

16-Cyano-13alpha-(5-methyl-1,3,4-oxadiazol-2-yl)-13,16-seco-17-norandrost-5-en-3beta-yl acetate

Compound Description: The crystal structure of this compound, a seco steroid derivative, has been elucidated. The structure reveals chair conformations for the outer cyclohexane rings, a half-chair conformation for the central cyclohexene ring, and the presence of C-H.N interactions in the solid state. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: This compound was obtained through an unexpected ring closure reaction. It exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: The crystal structure of this compound has been determined, revealing an anti orientation of the amide N—H and C=O bonds and the presence of N—H⋯O and N—H⋯S hydrogen bonds in the crystal lattice. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (8a-r)

Compound Description: This series of bi-heterocyclic compounds, incorporating a 1,3-thiazole and 1,3,4-oxadiazole, was synthesized and evaluated for its therapeutic potential against Alzheimer’s disease and diabetes. []

16‐Cyano‐13α‐(5‐methyl‐1,3,4‐oxadiazol‐2‐yl)‐13,16‐seco‐17‐norandrost‐4‐en‐3‐one

Compound Description: This seco steroid derivative has been structurally characterized, revealing chair conformations for the cyclohexane rings of the steroid nucleus and a 1α-sofa conformation for the cyclohexene ring. []

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: The crystal structure of this compound has been determined, showing a nearly coplanar arrangement of the phenyl and oxadiazole rings and a chair conformation for the morpholine ring. []

2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate

Compound Description: The crystal structure of this compound has been determined, revealing specific dihedral angles between the pyridine ring, oxadiazoline ring, and the substituted benzene ring. []

2-((5-Mercapto-1, 3, 4 -Oxadiazol-2-Yl) Methyl) Benzo[d] Isothiazol -3(2H)-One

Compound Description: This compound was synthesized and characterized, exhibiting good antimicrobial activity against various bacterial strains, including Escherichia coli, Staphylococcus aurueus, Vibrio alginolyticus, Aeromonas hydrophila, and Bacillus subtilis. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

Compound Description: This compound, containing a hybrid ring system of thiazole and oxadiazole, has been synthesized and evaluated for its antibacterial properties. []

(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide

Compound Description: This heterocyclic compound has been synthesized and its structure confirmed by NMR and X-ray diffraction. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: The crystal structure of this compound has been determined, revealing its conformation and the presence of intermolecular N—H⋯O hydrogen bonds. []

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol- 2-yl)propyl)benzamide

Compound Description: This compound has been synthesized and its crystal structure determined, revealing a monoclinic crystal system and a planar thiadiazoline ring. []

2-[(5-aryl-1,3,4-oxadiazol-2-yl)amino]-1,3-heterazoles (III-VII)

Compound Description: This series of compounds was synthesized and evaluated for their potential as pesticides, specifically for their antibacterial and antifungal activities. []

5-((styrylsulfonyl) methyl)-1,3,4-Oxadiazol / Thiadiazol-2-amine Derivatives

Compound Description: A new class of these derivatives has been synthesized and evaluated for their antioxidant and anti-inflammatory activities. []

1-(5-((9H-Carbazol-9-yl) Methyl)-2- Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone

Compound Description: This compound has been synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, Mass, IR, and elemental analysis. []

1-(4-chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol- 2-yl)ethanone

Compound Description: This compound, synthesized from 2,5-dimethyl-1,3,4-thiadiazole and ethyl 4-chlorobenzoate, exists in equilibrium with its enol form in solution but solely as the keto isomer in the solid state. []

N-(1,3,4-thiadiazol-2-yl)-1-[1-(6-chloropyridin-3-yl)methy]-5-methyl-1 H -[1,2,3]triazol-4-carboxamide

Compound Description: Quantum chemistry calculations have been performed on this compound to elucidate its molecular structure, NMR parameters, and IR spectra. []

1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives (4a-4e)

Compound Description: This series of compounds has been synthesized and characterized. They have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. []

O,O-dialkyl S-(5-aryl-1,3,4-oxadiazol-2(3H)-on-3-yl)methyl phosphorothioates and phosphorodithioates

Compound Description: This class of phosphorus-containing oxadiazole derivatives has been synthesized and investigated for insecticidal activity and anti-acetylcholinesterase (anti-AChE) activity. []

(Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene) benzenamine derivatives

Compound Description: This series of compounds has been synthesized and characterized. Their antifungal activity has been evaluated, and some derivatives showed significant activity against Candida albicans, Candida tropicalis, and Aspergillus niger. []

(±)-N-[4-Acetyl-5-methyl-5-(4-methylcyclohex-3-enyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This new thiadiazole compound has been synthesized and its stereochemistry confirmed by single-crystal X-ray diffraction. []

5−(2−Methylphenyl)−1,3,4−oxadiazol−2(3H)−one Derivatives (6 and 7)

Compound Description: Compounds 6 and 7 were synthesized from 5−(2−methylphenyl)−1,3,4−oxadiazol−2(3H)−one through substitution and ring-opening reactions, respectively. Biological assays revealed that compound 6 showed notable fungicidal activity against various fungi. []

1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety

Compound Description: A series of these novel derivatives was synthesized and evaluated for their nematocidal activity. Compounds 4i and 4p showed promising activity against Bursaphelenchus xylophilus. []

N-Mannich bases from 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol (5a-f)

Compound Description: A series of N-Mannich bases (5a-f) has been synthesized from 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol by reacting it with different primary and secondary amines in the presence of formaldehyde. []

N -substituted 2-{[5-(1H -indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)

Compound Description: A series of these acetamides was synthesized and evaluated for their antibacterial activity and enzyme inhibitory potential. Some compounds showed promising activity against specific bacterial strains and enzymes. []

N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives

Compound Description: This series of compounds was designed, synthesized, and evaluated for their inhibitory potential against human carbonic anhydrase (hCA) isoenzymes I, II, VII, and XII. []

N-{(2S)-3-Hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenyl-2-butyl}-4-methylbenzenesulfonamide

Compound Description: The crystal structure of this compound has been determined, revealing its conformation and the presence of intermolecular hydrogen bonds. []

Properties

Product Name

3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide

IUPAC Name

3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C21H23N3O3/c1-15-22-23-20(27-15)14-24(2)21(25)13-19(16-7-5-4-6-8-16)17-9-11-18(26-3)12-10-17/h4-12,19H,13-14H2,1-3H3

InChI Key

DKQGWDDMUBFBKD-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)CN(C)C(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=NN=C(O1)CN(C)C(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.